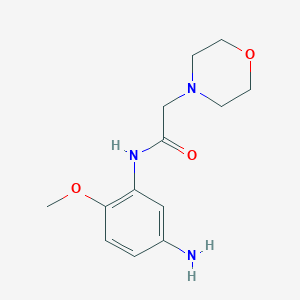

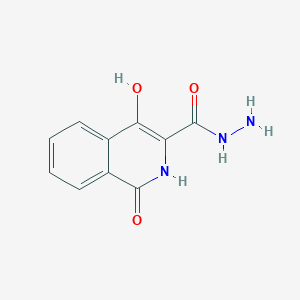

![molecular formula C14H10Cl2O2 B1300801 3-[(2,6-二氯苄基)氧基]苯甲醛 CAS No. 328062-72-2](/img/structure/B1300801.png)

3-[(2,6-二氯苄基)氧基]苯甲醛

描述

The compound "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" is a benzaldehyde derivative, which is a class of organic compounds characterized by the presence of a formyl group attached to a benzene ring. Benzaldehydes are known for their applications in the synthesis of various aromatic compounds and serve as precursors in numerous chemical reactions. Although the specific compound is not directly studied in the provided papers, similar compounds with substitutions on the benzene ring and the presence of an aldehyde group are discussed, indicating the relevance of such structures in synthetic organic chemistry.

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves the introduction of substituents onto the benzene ring, which can significantly alter the chemical properties of the resulting compound. For instance, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde involves a reaction between 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene, showcasing the use of a hydroxybenzaldehyde and a chlorinated reagent to introduce complex substituents . This method could potentially be adapted for the synthesis of "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" by choosing appropriate starting materials and reagents that introduce the dichlorobenzyl group.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial in determining their reactivity and potential applications. The structure of the compound mentioned in the first paper was determined using X-ray analysis, revealing an orthorhombic crystal system . Such structural analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule and predicting its interaction with other chemical entities. The molecular structure of "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" would likely exhibit similar characteristics due to the presence of the benzaldehyde core.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the second paper describes the conversion of 2-(2-oxo-3-phenylpropyl)benzaldehydes into 3-phenyl-2-naphthols and subsequently into 3-phenyl-1,2-naphthoquinones . Similarly, the third paper discusses the reactions of substituted benzaldehydes with phenylhydrazones to yield 3-aryl-4-oxo-4,5,6,7-tetrahydroindazoles . These studies highlight the versatility of benzaldehyde derivatives in synthetic chemistry, suggesting that "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" could also be a valuable intermediate for the synthesis of various heterocyclic and aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by the nature and position of substituents on the aromatic ring. Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy are commonly used to characterize these compounds . These methods provide information on molecular weight, functional groups, and the electronic environment within the molecule. The specific physical and chemical properties of "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" would depend on the influence of the dichlorobenzyl group and could be studied using similar spectroscopic techniques to understand its reactivity and potential applications in various chemical contexts.

科学研究应用

催化和化学应用

氧化催化剂:经氯磺酸处理后,硫酸化的 Ti-SBA-15 的氧化性能提高了三倍,增强了苯甲醇向苯甲醛的转化,而不影响苯甲醛的选择性。这突出了其在化妆品、香水、食品和制药等行业中的潜在用途(Sharma, Soni, & Dalai, 2012)。

区域选择性保护:3,4-二羟基-苯甲醛的 4-羟基用不同的保护基团(包括 2,6-二氯苄基)区域选择性地保护,产率在 67-75% 之间。这展示了其在合成化学中保护敏感官能团的用途(Plourde & Spaetzel, 2002)。

气相选择性氧化:发现纳米多孔金 (NPG) 催化剂在以分子氧为绿色氧化剂的气相选择性氧化苯甲醇为苯甲醛方面非常有效,表明其在为调味和制药行业生产高质量苯甲醛中的应用(Han 等,2010)。

生物技术和制药应用

抗菌活性:由 O-苄基羟胺和伯苯甲醛(包括衍生自 3,4-二羟基-苯甲醛的那些)合成的肟衍生物被测试为潜在的 FabH 抑制剂,对各种细菌菌株表现出显着的抗菌活性(Luo 等,2012)。

苯甲醛的生物生产:毕赤酵母在两相分配生物反应器中用于增强苯甲醛的生物生产,苯甲醛通常用于香料工业。该研究强调了根据苯甲醛和苯甲醇的分配系数比选择螯合聚合物的 важность(Craig & Daugulis, 2013)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

3-[(2,6-dichlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBBJQABUQGRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352792 | |

| Record name | 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328062-72-2 | |

| Record name | 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)